

AC-186: A Technical Guide to its Pharmacological Properties

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Compound of Interest

Compound Name: AC-186

Cat. No.: B605114

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Abstract

AC-186 is a potent and selective non-steroidal agonist for the Estrogen Receptor β (ER β). Its selectivity for ER β over ER α suggests a potential for therapeutic applications with a reduced risk of estrogen-related side effects commonly associated with non-selective estrogen receptor modulation. Preclinical studies have demonstrated its neuroprotective effects in models of Parkinson's disease, and it has been investigated for its potential in Alzheimer's disease and chemotherapy-induced neuropathic pain. This document provides a comprehensive overview of the known pharmacological properties of **AC-186**, including its mechanism of action, available pharmacokinetic data, and details of its application in various experimental models.

Core Pharmacological Profile

AC-186 is distinguished by its high selectivity as an agonist for the Estrogen Receptor β (ER β). This selectivity is a key feature of its pharmacological profile, offering the potential for targeted therapeutic effects while minimizing off-target effects associated with Estrogen Receptor α (ER α) activation.

Quantitative Efficacy Data

The potency and selectivity of **AC-186** have been quantified through in vitro assays, demonstrating its preferential activation of ER β .

Parameter	ER β	ER α	Selectivity (ER α /ER β)	Reference
EC50	6 nM	5000 nM	~833-fold	[1]

Note: Binding affinity (K_i) data for **AC-186** are not readily available in the public domain based on current literature searches.

Pharmacokinetic Properties

Pharmacokinetic studies in animal models have provided initial insights into the absorption and bioavailability of **AC-186**.

Species	Route of Administration	Bioavailability	Reference
Rat	Oral	~8%	[2]
Rat	Sublingual	79%	[2]
Dog	Buccal	44%	[2]

Note: Detailed pharmacokinetic parameters such as C_{max}, T_{max}, and half-life for **AC-186** in rats are not consistently reported in the available literature.

Mechanism of Action and Signaling Pathways

AC-186 exerts its effects primarily through the activation of Estrogen Receptor β (ER β). Upon binding, it is proposed to initiate a signaling cascade that includes the modulation of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.

Putative Signaling Pathway of AC-186

The following diagram illustrates the proposed mechanism of action for **AC-186**, leading to its anti-inflammatory and neuroprotective effects.

Caption: Putative signaling pathway of **AC-186** via ER β and inhibition of the NF- κ B pathway.

Experimental Protocols in Preclinical Models

AC-186 has been evaluated in several preclinical models of neurodegenerative diseases and neuropathic pain. While specific, detailed protocols for **AC-186** administration and endpoint analysis are not fully available in the public domain, this section outlines the general methodologies employed in these models.

Parkinson's Disease Model

AC-186 has demonstrated gender-specific neuroprotective effects in a rat model of Parkinson's disease.^[1]

- **Animal Model:** Male Sprague-Dawley rats are typically used.
- **Induction of Parkinsonism:** Bilateral stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the substantia nigra.
- **AC-186 Administration:** While the precise dosing regimen in all studies is not detailed, one study mentions a subcutaneous dose of 10 mg/kg.
- **Behavioral Assessments:**
 - **Motor Function:** Assessed using tests such as the rotarod test to measure motor coordination and balance.
 - **Cognitive Function:** Evaluated through tasks like the novel object recognition test.
- **Biochemical and Histological Analysis:**
 - **Dopaminergic Neuron Loss:** Quantification of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra via immunohistochemistry.
 - **Inflammatory Markers:** Measurement of pro-inflammatory cytokines such as TNF α in brain tissue or peripheral blood mononuclear cells (PBMCs).

Alzheimer's Disease Model

AC-186 has been studied in the 3xTg-AD mouse model of Alzheimer's disease, which develops both amyloid- β (A β) plaques and neurofibrillary tangles.

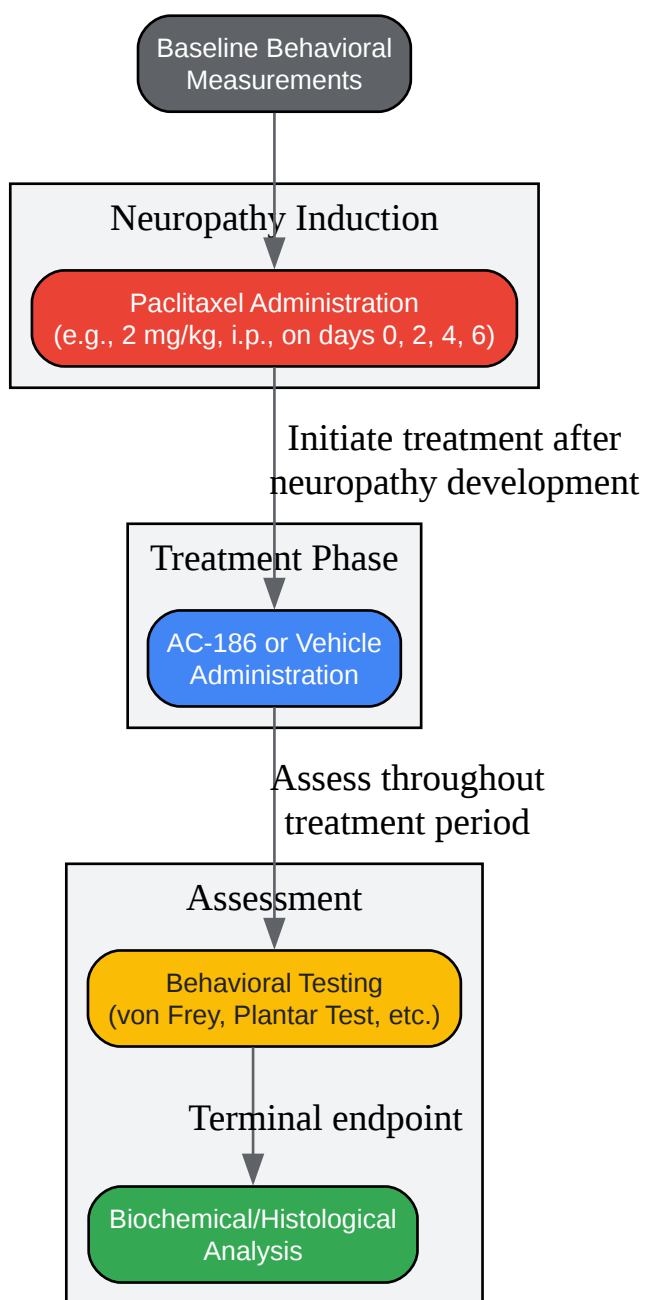
- Animal Model: 3xTg-AD mice, which harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V).
- **AC-186** Administration: The specific dosing, route, and duration of treatment with **AC-186** in this model are not detailed in the available literature.
- General Behavioral Assessments for AD Models:
 - Spatial Learning and Memory: Assessed using the Morris water maze or radial arm water maze.
 - Contextual Fear Conditioning: To evaluate fear-associated learning and memory.
- General Pathological and Biochemical Analysis for AD Models:
 - A β Plaque Load: Quantification of A β plaques in the hippocampus and cortex using immunohistochemistry (e.g., with antibodies like 6E10).
 - A β Levels: Measurement of soluble and insoluble A β 40 and A β 42 levels using ELISA.
 - Tau Pathology: Assessment of hyperphosphorylated tau using specific antibodies (e.g., AT8).

Chemotherapy-Induced Neuropathic Pain Model

The efficacy of ER β agonists, including compounds structurally related to **AC-186**, has been explored in models of chemotherapy-induced peripheral neuropathy (CIPN).

- Animal Model: Typically male Sprague-Dawley rats.
- Induction of Neuropathy: Intraperitoneal injections of a chemotherapeutic agent, commonly paclitaxel (e.g., 2 mg/kg on alternate days for four doses).
- **AC-186** Administration: The specific treatment protocol for **AC-186** in a paclitaxel-induced neuropathy model is not available in the reviewed literature.

- General Behavioral Assessments for Neuropathic Pain:
 - Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious stimulus.
 - Thermal Hyperalgesia: Assessed using a plantar test (Hargreaves apparatus) to measure the latency to withdraw from a heat source.
 - Cold Allodynia: Evaluated by measuring the response to a drop of acetone applied to the paw.
- General Experimental Workflow for CIPN Studies:



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References

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